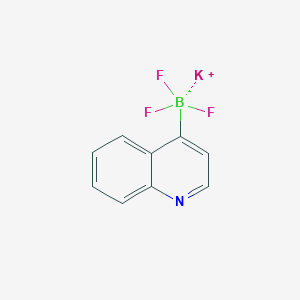![molecular formula C7H13ClN4O2 B15298607 methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride](/img/structure/B15298607.png)
methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride is a compound of interest in various fields of scientific research This compound features a triazole ring, which is known for its stability and versatility in chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride typically involves the reaction of methyl 1H-1,2,3-triazole-4-carboxylate with (2R)-2-aminopropylamine. This reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
For industrial production, the synthesis process is scaled up and optimized for efficiency and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput. The purification of the final product is achieved through techniques such as crystallization, filtration, and drying.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the triazole ring, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The triazole ring provides stability and enhances the compound’s binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1H-1,2,3-triazole-4-carboxylate: Lacks the aminopropyl group, resulting in different reactivity and applications.
1-[(2R)-2-Aminopropyl]-1H-1,2,3-triazole: Does not have the ester group, affecting its solubility and chemical behavior.
Uniqueness
Methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride is unique due to the combination of the triazole ring, aminopropyl group, and ester functionality. This combination imparts a distinct set of chemical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H13ClN4O2 |
|---|---|
Peso molecular |
220.66 g/mol |
Nombre IUPAC |
methyl 1-[(2R)-2-aminopropyl]triazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H12N4O2.ClH/c1-5(8)3-11-4-6(9-10-11)7(12)13-2;/h4-5H,3,8H2,1-2H3;1H/t5-;/m1./s1 |
Clave InChI |
FHPQMEKGWJSLQT-NUBCRITNSA-N |
SMILES isomérico |
C[C@H](CN1C=C(N=N1)C(=O)OC)N.Cl |
SMILES canónico |
CC(CN1C=C(N=N1)C(=O)OC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4,5,5-Tetramethyl-2-[4-[(4-nitrophenyl)methoxy]phenyl]-1,3,2-dioxaborolane](/img/structure/B15298530.png)

![Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15298564.png)
![4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B15298577.png)

![4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid](/img/structure/B15298589.png)



![2-[(2-Methyl-3-nitrophenyl)amino]acetonitrile](/img/structure/B15298629.png)
amino}-5-methylhexanoic acid](/img/structure/B15298640.png)


